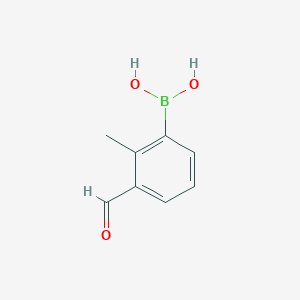

3-Formyl-2-methylphenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-formyl-2-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO3/c1-6-7(5-10)3-2-4-8(6)9(11)12/h2-5,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCMJTYJNVKJFBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)C=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: 3-Formyl-2-methylphenylboronic Acid (CAS 631909-10-9)

[1]

Executive Summary

In the landscape of modern medicinal chemistry, 3-Formyl-2-methylphenylboronic acid (CAS 631909-10-9) represents a high-value "bifunctional" scaffold. Unlike simple phenylboronic acids, this molecule possesses three critical structural features: a boronic acid moiety for cross-coupling, a formyl group for downstream diversification, and an ortho-methyl group that introduces strategic steric constraints.

This guide provides a comprehensive technical analysis of this compound, designed for researchers requiring high-fidelity protocols for synthesis and application in Fragment-Based Drug Discovery (FBDD).

Chemical Identity & Physical Profile[2][3][4][5][6]

The unique substitution pattern of this molecule (1,2,3-trisubstituted benzene) imparts specific electronic and steric properties. The ortho-methyl group at position 2 creates a twisted conformation in biaryl products, often essential for disrupting planarity and improving solubility or target selectivity in kinase inhibitors.

Table 1: Technical Specifications

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 631909-10-9 |

| Molecular Formula | C₈H₉BO₃ |

| Molecular Weight | 163.97 g/mol |

| Structure | Benzene ring substituted at 1-B(OH)₂, 2-CH₃, 3-CHO |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, MeOH, EtOH; sparingly soluble in water |

| pKa (Calculated) | ~8.5 (Boronic acid), ~14 (Aldehyde α-proton) |

| Storage Conditions | 2–8°C, Inert atmosphere (Argon/Nitrogen) |

| Stability | Hygroscopic; prone to protodeboronation under strong acid/base |

Critical Note on CAS Identity: Ensure you are using CAS 631909-10-9 . Related isomers such as (3-Formyl-4-methylphenyl)boronic acid (CAS 1106869-99-1) or 3-Formylphenylboronic acid (CAS 87199-16-4) have significantly different reactivity profiles due to the lack of the steric ortho-methyl block [1, 2].

Synthesis & Manufacturing Logic

The synthesis of this compound is non-trivial due to the incompatibility of the reactive formyl group with the organometallic reagents required to install the boron moiety. A "Protect-Metalate-Borylate" strategy is the industry standard to ensure high yield and purity.

Mechanistic Pathway[6][7][8][9]

-

Protection: The aldehyde of the precursor (3-bromo-2-methylbenzaldehyde) is protected as a cyclic acetal to prevent nucleophilic attack.

-

Lithiation: Lithium-Halogen exchange is performed at cryogenic temperatures (-78°C) to generate the aryl lithium species. The ortho-methyl group provides some stabilization but also steric hindrance.

-

Borylation: An electrophilic boron source (Trimethyl borate) is added.

-

Hydrolysis: Acidic workup removes the acetal protection and hydrolyzes the boronate ester to the free acid.

Visualization: Synthesis Workflow

Figure 1: Step-wise synthetic route protecting the aldehyde functionality before boronic acid installation.[1]

Applications in Drug Discovery[3][10]

This compound is a "privileged scaffold" builder. Its primary utility lies in its ability to serve as a linchpin in convergent synthesis.

Suzuki-Miyaura Cross-Coupling

The boronic acid allows for the formation of biaryl systems.[2][3] The ortho-methyl group induces a twist in the biaryl axis, which is often exploited to:

-

Disrupt planar π-stacking (improving solubility).

-

Fill hydrophobic pockets in enzyme active sites (e.g., kinase gatekeeper regions).

-

Create atropisomers (chiral axes) in advanced synthesis.

Post-Coupling Diversification

Once the biaryl core is established, the formyl group (aldehyde) remains available for:

-

Reductive Amination: To install solubilizing amine tails.

-

Wittig/Horner-Wadsworth-Emmons: To extend the carbon chain.

-

Heterocycle Formation: Condensation with hydrazines or amidines to form pyrazoles or pyrimidines.

Visualization: Divergent Synthesis Strategy

Figure 2: Logical workflow for utilizing the scaffold in library generation.

Validated Experimental Protocol

High-Efficiency Suzuki Coupling for Sterically Hindered Substrates

Rationale: The ortho-methyl group at position 2 creates steric hindrance near the boron center. Standard protocols (e.g., Pd(PPh₃)₄/Na₂CO₃) often result in sluggish conversion or protodeboronation. The following protocol uses a highly active catalyst system (SPhos) to overcome this barrier [3, 4].

Reagents:

-

Substrate A: this compound (1.2 equiv)

-

Substrate B: Aryl Bromide/Chloride (1.0 equiv)

-

Catalyst: Pd(OAc)₂ (2 mol%)

-

Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

-

Base: K₃PO₄ (2.0 equiv, finely ground)

-

Solvent: Toluene/Water (10:1 ratio)

Step-by-Step Methodology:

-

Inert Setup: Equip a reaction vial with a magnetic stir bar and a septum. Purge with Nitrogen or Argon for 5 minutes.

-

Solvent Degassing: Sparge the Toluene/Water mixture with Nitrogen for 15 minutes prior to use. Reason: Oxygen poisons the active Pd(0) species.

-

Loading: Add the Aryl Halide (1.0 mmol), Boronic Acid (1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₃PO₄ (424 mg, 2.0 mmol) to the vial.

-

Solvation: Add the degassed solvent mixture (4 mL) via syringe.

-

Reaction: Seal the vial and heat to 80°C for 4–12 hours. Monitor by LC-MS or TLC.

-

Checkpoint: The mixture should turn from dark red/brown to black as Pd(0) forms.

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and wash with water (10 mL) followed by brine.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (typically Hexanes/EtOAc).

Self-Validating Check: If the reaction stalls, check the pH of the aqueous layer. Boronic acids require a basic environment to form the reactive boronate species (Ar-B(OH)₃⁻). If the pH < 9, add more base.

Safety & Handling (SDS Summary)

-

Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).

-

Handling: Use in a chemical fume hood. Avoid dust formation.[4][5][6][7]

-

Storage: The aldehyde is prone to oxidation (to carboxylic acid) and the boronic acid to dehydration (to boroxine). Store tightly sealed at 2–8°C [1, 5].

References

-

Organic Chemistry Portal. (2024). Suzuki Coupling: Recent Developments and Protocols. Retrieved from [Link]

Sources

Technical Whitepaper: 3-Formyl-2-methylphenylboronic Acid

Optimization of Sterically Hindered Scaffolds in Medicinal Chemistry

Part 1: Executive Summary & Physicochemical Profile[1][2]

3-Formyl-2-methylphenylboronic acid (CAS: 631909-10-9) represents a bifunctional "ortho-blocked" scaffold critical for fragment-based drug discovery (FBDD).[1] Unlike simple phenylboronic acids, this molecule possesses a unique steric-electronic profile due to the ortho-methyl group at position 2 (relative to the boronic acid at position 1) and a reactive formyl handle at position 3.[1][2]

This architecture serves two primary functions:

-

Steric Gating: The 2-methyl group restricts rotational freedom in biaryl products, often locking conformations to improve selectivity in protein-ligand binding.[1][2]

-

Orthogonal Reactivity: The formyl group remains available for reductive amination or condensation reactions, allowing late-stage diversification after the carbon-carbon bond formation.[1]

Core Physicochemical Data[1][2][3]

| Parameter | Value | Technical Note |

| Molecular Formula | C₈H₉BO₃ | |

| Molecular Weight (Monomer) | 163.97 g/mol | Use this value for stoichiometric calculations in aqueous media.[1][2] |

| Molecular Weight (Trimer) | 437.68 g/mol | "Boroxine" form.[1] Found in dry solid samples; requires hydrolysis activation.[1] |

| CAS Number | 631909-10-9 | Note: Isomer confusion is common.[1] Verify structure via NMR. |

| Appearance | White to off-white powder | Hygroscopic; store under inert atmosphere at 2–8°C. |

| Solubility | DMSO, MeOH, THF | Limited solubility in non-polar solvents; prone to polymerization if concentrated.[1] |

| pKa (Boronic Acid) | ~8.5 - 9.0 | The ortho-methyl group slightly suppresses acidity compared to phenylboronic acid (pKa 8.8).[1][2] |

The Dehydration Equilibrium (Critical for Stoichiometry)

Researchers often observe inconsistent yields because they calculate stoichiometry based on the monomeric weight (163.97 g/mol ) while weighing out the anhydrous trimer (boroxine).[1] In the solid state, this compound exists in a dynamic equilibrium.[1]

Figure 1: The dehydration equilibrium.[1] For precise stoichiometry in Suzuki couplings, pre-activate the solid in aqueous base (e.g., K₂CO₃ solution) for 15 minutes to ensure full reversion to the monomeric species.[1]

Part 2: Synthetic Utility & The "Ortho-Effect"[1][2]

The 2-methyl substituent is not merely structural; it is a kinetic throttle.[1] In Suzuki-Miyaura cross-couplings, this group creates significant steric hindrance around the boron center, retarding the transmetallation step.[1] Standard conditions (e.g., Pd(PPh₃)₄/Na₂CO₃) often fail or result in protodeboronation (loss of the boron group).[1]

Mechanism of Steric Impedance[1]

-

Transmetallation Barrier: The bulky Pd(II)-Ar complex struggles to approach the boron center blocked by the ortho-methyl.[1][2]

-

Protodeboronation Risk: Because transmetallation is slow, the boronic acid resides longer in the basic medium, increasing the probability of hydrolytic C-B bond cleavage.[1]

Optimized Workflow for Hindered Substrates

To overcome this, we utilize electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) which facilitate oxidative addition and create a highly active mono-ligated Pd(0) species.[1]

Figure 2: Optimized synthetic pathway.[1][2] The use of dialkylbiaryl phosphine ligands (SPhos) is mandatory to overcome the kinetic barrier imposed by the 2-methyl group.[1]

Part 3: Experimental Protocols

Protocol A: High-Fidelity Suzuki Coupling

Use this protocol to couple this compound with aryl chlorides.[1][2]

Reagents:

-

Aryl Chloride (1.0 equiv)[1]

-

Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)[1]

-

Base: K₃PO₄ (2.0 equiv, ground powder)[1]

Step-by-Step:

-

Pre-complexation: In a vial, mix Pd(OAc)₂ and SPhos in Toluene. Stir at RT for 10 mins. The solution should turn from orange to pale yellow (formation of active catalyst).[1]

-

Loading: Add the aryl chloride, this compound, and K₃PO₄.

-

Degassing: Seal the vial and purge with Argon for 5 minutes (balloon method). Oxygen is the enemy of SPhos.[1]

-

Reaction: Add degassed water. Heat to 100°C for 4–12 hours.[1]

-

Workup: Cool to RT. Dilute with EtOAc. Wash with water.[1][4] The formyl group is sensitive to oxidation; do not use bleach or strong oxidants during cleaning.[1]

Protocol B: Quality Control (NMR Identification)

Validate the isomer identity before use.

-

Solvent: DMSO-d6 (CDCl₃ may cause peak broadening due to boroxine formation).[1][2]

-

Key Signals:

-

Boronic Acid (-B(OH)₂): Broad singlet at ~8.2 ppm (disappears with D₂O shake).[1][2]

-

Aromatic Region: Three protons.[1] Look for the coupling pattern. The 2-methyl group isolates the C1 and C3 positions, creating a specific splitting pattern (typically a doublet-triplet-doublet or multiplet depending on resolution).[1]

Part 4: References

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] [Link]

-

Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005).[1] Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.[1] [Link]

-

Hall, D. G. (Ed.).[1] (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] [Link][1]

-

PubChem Compound Summary. (2024). (4-Formyl-2-methylphenyl)boronic acid (Isomer Analog Reference).[1][2] National Center for Biotechnology Information. [Link][1]

Sources

Strategic Solvation & Handling of 3-Formyl-2-methylphenylboronic Acid

Executive Summary

3-Formyl-2-methylphenylboronic acid (CAS: 191005-89-7) represents a critical scaffold in medicinal chemistry, particularly for synthesizing isoquinoline derivatives, benzoxaboroles, and PARP inhibitors. However, its dual functionality—an electrophilic aldehyde coupled with a nucleophilic/Lewis-acidic boronic acid—creates a complex solubility profile governed by thermodynamic equilibrium rather than static saturation.

This guide moves beyond basic solubility tables to address the Boroxine-Acid Equilibrium , a phenomenon where "insolubility" is often a misdiagnosis of dehydration. We provide validated protocols for solvation, purification, and reaction media selection, ensuring high-fidelity results in Suzuki-Miyaura couplings and heterocycle formation.

Part 1: Physicochemical Architecture

To master the solubility of this compound, one must understand its dynamic structure in solution. Unlike simple organic solids, this compound exists in a moisture-dependent equilibrium.

Structural Dynamics

-

The Boronic Acid Moiety: Amphiphilic. It acts as a hydrogen bond donor/acceptor (HBD/HBA). In the presence of water, it exists as the free acid

. -

The Boroxine Cycle: In non-polar or anhydrous solvents (e.g., Toluene, dry THF), three molecules dehydrate to form a cyclic trimeric anhydride (boroxine). This species has significantly different solubility properties than the free acid.[1][2][3]

-

The Formyl Group: Increases polarity but introduces sensitivity to oxidation (to carboxylic acid) and disproportionation (Cannizzaro reaction) under basic conditions.

-

The 2-Methyl Group: Provides steric bulk ortho to the boron center. This reduces the rate of protodeboronation (a common side reaction) but also impacts the kinetics of dissolution.

The Equilibrium Workflow

The following diagram illustrates the dynamic states of the molecule in various solvent environments.

Figure 1: Solvation dynamics. The molecule is not static; it shifts between monomer and trimer based on water activity (

Part 2: Solubility Landscape

The following matrix categorizes solvents based on their thermodynamic interaction with this compound.

Solubility Tiers

| Tier | Solvent Class | Solvents | Estimated Solubility | Application Context |

| I | High Solvency | DMSO, DMF, DMAc | > 100 mg/mL | Stock Solutions: Ideal for library screening. Warning: High boiling points make removal difficult. |

| II | Reactive Media | MeOH, EtOH, THF, Dioxane | 20–80 mg/mL | Synthesis: The "sweet spot" for Suzuki couplings. Alcohols prevent boroxine formation by forming transient boronate esters. |

| III | Process Solvents | EtOAc, DCM, Chloroform | 5–30 mg/mL | Workup/Extraction: Moderate solubility allows for liquid-liquid extraction, though "oiling out" can occur if the solution is too concentrated. |

| IV | Anti-Solvents | Hexanes, Pentane, Cold Water | < 1 mg/mL | Purification: Used to precipitate the compound from Tier II/III solvents. |

Critical Solvent Effects

-

THF & Dioxane: These are the most versatile solvents for this compound. However, commercial anhydrous THF often leads to boroxine formation. Recommendation: If the reaction is sluggish, add 1–5% water to the THF to shift equilibrium toward the reactive monomeric acid [1].

-

Alcohols (Methanol/Ethanol): These solvents rapidly dissolve the compound by forming alkyl boronate esters. This is reversible in aqueous workups but stabilizes the molecule against oxidation during storage.

-

Chlorinated Solvents (DCM/CHCl3): Solubility is higher for the boroxine form. If the solid is difficult to dissolve in DCM, it is likely fully hydrated. Gentle heating or adding a drying agent (

) can drive boroxine formation and increase apparent solubility [2].

Part 3: Experimental Protocols

Protocol A: Purification via pH-Swing (Cannizzaro Avoidance)

Why this matters: The formyl group is susceptible to the Cannizzaro reaction (disproportionation) in strong base.[4] Standard boronic acid purification (dissolve in 1M NaOH, wash, precipitate) risks destroying the aldehyde functionality.

Step-by-Step Methodology:

-

Dissolution: Suspend crude this compound in water.

-

Mild Basification: Slowly add 10% Na2CO3 (sodium carbonate) or 1M NaHCO3 with vigorous stirring until pH reaches 8.5 – 9.0 . Do not exceed pH 10.

-

Observation: The solid should dissolve as the boronate salt forms.

-

-

Filtration: Filter the solution through Celite to remove insoluble mechanical impurities or protodeboronated byproducts (e.g., 3-methylbenzaldehyde derivatives).

-

Organic Wash: Extract the aqueous layer once with MTBE or Toluene .

-

Logic: This removes non-polar organic impurities while the boronic acid remains in the aqueous phase as a salt.

-

-

Precipitation: Cool the aqueous phase to 5°C. Slowly acidify with 1M HCl or 1M H2SO4 to pH 3–4.

-

Result: The product precipitates as a white solid.

-

-

Isolation: Filter, wash with cold water, and dry under vacuum at 40°C.

Protocol B: Solvent Switching for Crystallization

If the compound "oils out" (forms a gum instead of crystals), use this solvent switch method.

-

Dissolve the crude material in a minimum volume of Acetone or THF (Tier II).

-

Add Hexanes (Tier IV) dropwise until cloudiness persists.

-

If oiling occurs, add a seed crystal and sonicate.

-

If no solid forms, add 1% Water .

-

Mechanism:[2] Water breaks the boroxine trimers, forcing the formation of the more crystalline hydrogen-bonded boronic acid network [3].

-

Part 4: Stability & Storage[7]

Oxidation Risks

The formyl group is an autoxidation vector. In the presence of air and light, it oxidizes to 3-carboxy-2-methylphenylboronic acid.

-

Storage: Store under Argon or Nitrogen at 2–8°C.

-

Stabilization: If long-term storage is required, converting the acid to a Pinacol Ester is highly recommended. The pinacol ester is significantly more soluble in organic solvents and resistant to oxidation.

Protodeboronation

In high-temperature Suzuki couplings (>100°C) with strong bases (e.g.,

-

Mitigation: Use mild bases (

,

Part 5: Decision Logic for Reaction Setup

Use the following decision tree to select the optimal solvent system for your specific application.

Figure 2: Solvent selection decision tree based on experimental goals.

References

-

Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

-

Ciepliński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Chemical & Engineering Data. Link

-

BenchChem. (2025). Technical Support: 4-Formylphenylboronic Acid Purification (Analogous Protocol). Link

-

Nishiyabu, R., et al. (2011). Boronic Acid Building Blocks: Tools for Self Assembly. Chemical Communications. Link

-

Sigma-Aldrich. (2025). o-Tolylboronic acid Product Specification & Safety Data (Analogous Structure). Link

Sources

Technical Whitepaper: Structural Elucidation & Quality Control of 3-Formyl-2-methylphenylboronic Acid

[1][2]

Executive Summary

This compound is a highly functionalized organoboron intermediate used in Suzuki-Miyaura cross-coupling for the synthesis of complex pharmaceutical scaffolds.[1][2] Its structure features a 1,2,3-trisubstituted benzene ring, creating a unique steric environment that influences its NMR spectral signature and stability.[1][2]

Unlike its isomer 2-formylphenylboronic acid, this compound cannot form a cyclic benzoxaborole (hemiacetal) due to the meta relationship between the boronic acid and the formyl group.[2] However, the steric pressure from the central methyl group significantly accelerates dehydration into boroxine anhydrides, presenting a challenge for spectral acquisition.[2]

Chemical Identity & Structural Logic[1][2][3][4]

| Property | Detail |

| IUPAC Name | (3-Formyl-2-methylphenyl)boronic acid |

| CAS Number | 631909-10-9 |

| Molecular Formula | C₈H₉BO₃ |

| Molecular Weight | 163.97 g/mol |

| SMILES | OB(O)C1=C(C)C(C=O)=CC=C1 |

| Key Structural Feature | 1,2,3-Trisubstitution pattern (Boron-Methyl-Formyl) |

Structural Visualization (DOT Diagram)

The following diagram illustrates the connectivity and the critical "meta-separation" that prevents internal cyclization, contrasting it with the boroxine equilibrium.[2]

[1][2]

NMR Spectral Data

Note on Solvent Selection:

-

Recommended: DMSO-d₆.[1][2] It forms hydrogen bonds with the boronic acid hydroxyls, stabilizing the monomeric form R-B(OH)2 and preventing boroxine formation during acquisition.[2]

-

Not Recommended: CDCl₃.[2] In non-polar solvents, the compound exists as a dynamic mixture of monomer and trimeric boroxine, resulting in broad, uninterpretable signals.[2]

^1H NMR Data (400 MHz, DMSO-d₆)

Predicted shifts based on additive substituent effects (1,2,3-trisubstituted system).

| Position | Shift (δ, ppm) | Multiplicity | Integration | Assignment Logic |

| -CHO | 10.20 – 10.40 | Singlet (s) | 1H | Characteristic aldehyde proton; deshielded by aromatic ring.[1][2] |

| B(OH)₂ | 8.10 – 8.40 | Broad Singlet (br s) | 2H | Boronic acid hydroxyls.[1] Disappears upon D₂O shake.[2] |

| Ar-H (C6) | 7.75 – 7.85 | Doublet (d) | 1H | Ortho to Boron.[1][2] Deshielded by the empty p-orbital of Boron.[1][2] |

| Ar-H (C4) | 7.65 – 7.75 | Doublet (d) | 1H | Ortho to Formyl.[1][2] Deshielded by the carbonyl anisotropy.[2] |

| Ar-H (C5) | 7.35 – 7.45 | Triplet (t) | 1H | Meta to both withdrawing groups.[1][2] Standard aromatic range. |

| -CH₃ | 2.60 – 2.75 | Singlet (s) | 3H | Ortho to two substituents.[1][2] Significantly deshielded compared to toluene (2.3 ppm).[2] |

^13C NMR Data (100 MHz, DMSO-d₆)

| Shift (δ, ppm) | Assignment | Notes |

| 193.5 | C=O (Formyl) | Typical aromatic aldehyde carbonyl carbon.[1][2] |

| 143.0 | C-B (C1) | Carbon attached to Boron.[1] Often very broad or invisible due to quadrupolar relaxation of ¹¹B. |

| 138.5 | C-Me (C2) | Quaternary carbon carrying the methyl group.[1][2] |

| 136.0 | C-CHO (C3) | Quaternary carbon carrying the formyl group.[1][2] |

| 134.5 | Ar-CH (C6) | Carbon ortho to Boron.[1][2] |

| 129.0 | Ar-CH (C4) | Carbon ortho to Formyl.[1][2] |

| 126.5 | Ar-CH (C5) | Carbon meta to substituents.[1][2] |

| 16.5 | -CH₃ | Methyl carbon.[1][2] Shifted downfield due to steric crowding.[2] |

Experimental Protocols

Sample Preparation for Quality Control

To ensure reproducible spectra free from boroxine artifacts, follow this strict protocol.

-

Mass: Weigh 10–15 mg of the solid.

-

Solvent: Add 0.6 mL of DMSO-d₆ (dried over molecular sieves).

-

Dissolution: Vortex gently. Do not heat excessively, as this promotes oxidation of the aldehyde.[2]

-

D₂O Shake (Optional): If the B(OH)₂ peak interferes with the aromatic region, add 1 drop of D₂O and shake. The broad singlet at ~8.2 ppm will disappear, confirming the assignment.[2]

Handling "Boroxine Contamination"

If your spectrum in CDCl₃ shows multiple methyl peaks (e.g., at 2.65, 2.68, 2.70 ppm), you are observing a mixture of the monomer and the cyclic trimer (boroxine).[2]

Correction Workflow:

Caption: Workflow to revert boroxine artifacts into a clean boronic acid spectrum.

Synthesis & Impurity Profile

Synthesis Route: Typically synthesized via Lithium-Halogen exchange of 2-bromo-6-methylbenzaldehyde (protected as an acetal), followed by trapping with triisopropyl borate and acidic hydrolysis.[1][2]

Common Impurities:

-

Deboronated Species (3-methylbenzaldehyde): Result of protodeboronation.[1][2] Look for a proton doublet at ~7.2 ppm and loss of the B(OH)₂ signal.[2]

-

Oxidized Species (3-Carboxy-2-methylphenylboronic acid): Oxidation of the aldehyde to carboxylic acid.[1][2] Look for the disappearance of the 10.3 ppm signal and appearance of a broad COOH peak >12 ppm.[2]

-

Boroxine: (Discussed above) Not an impurity per se, but a dehydration product.[2]

References

-

Chemical Identity: this compound (CAS 631909-10-9).[1][2][3][4][5][6] BLD Pharm Catalog.

-

Boronic Acid NMR Methodology: Hall, D. G.[2] (Ed.).[2] (2011).[2] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1][2] (Standard text for boronic acid characterization).

-

Boroxine Equilibrium: Iwamura, T., et al. (2005).[2] "Equilibrium of Boronic Acid and Boroxine in Solution." Journal of Pharmacological Sciences. (Describes the kinetics of dehydration in non-polar solvents).

Sources

- 1. CAS Number List_6_Page561_Chemicalbook [chemicalbook.com]

- 2. 3-Formylphenylboronic acid | 87199-16-4 [chemicalbook.com]

- 3. 631909-10-9|this compound|BLD Pharm [bldpharm.com]

- 4. 87199-16-4|(3-Formylphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 5. This compound [631909-10-9] | Chemsigma [chemsigma.com]

- 6. 2354338-13-7|(2-Formyl-6-methylphenyl)boronic acid|BLD Pharm [bldpharm.com]

Technical Analysis & Structural Elucidation: 3-Formyl-2-methylphenylboronic Acid

Executive Summary & Strategic Importance

3-Formyl-2-methylphenylboronic acid serves as a high-value molecular scaffold in medicinal chemistry, particularly as a biaryl building block in Suzuki-Miyaura cross-coupling reactions.[1] Its structural uniqueness lies in the "sandwiched" methyl group (position 2) between a boronic acid (position 1) and a reactive formyl group (position 3).

This steric congestion creates specific electronic environments that are distinct in proton nuclear magnetic resonance (

This guide provides a rigorous framework for the acquisition, assignment, and validation of the

Sample Preparation & Experimental Protocols

The Boroxine Challenge

Boronic acids spontaneously dehydrate to form boroxines (cyclic trimers), especially in non-polar solvents or upon drying. This results in signal broadening or the appearance of dual peak sets (monomer vs. trimer).

Optimized Protocol: The "Wet" DMSO Method

To ensure a sharp, single-species spectrum (the monomeric acid), the equilibrium must be forced toward the acid form using a polar, hydrogen-bond-accepting solvent with trace water.[1]

Reagents:

-

Solvent: DMSO-d

(99.9 atom % D).[1] -

Additive: D

O (Optional, for exchange studies).

Step-by-Step Methodology:

-

Weighing: Dispense 10–15 mg of the solid into a clean vial.

-

Note: Avoid high concentrations (>30 mg/0.6 mL) as this favors boroxine formation.

-

-

Solvation: Add 0.6 mL of DMSO-d

. -

Equilibration: Sonicate for 30 seconds.

-

Critical Step: If the spectrum appears broad, add 1 drop of D

O. This accelerates the exchange of the boronic protons and hydrolyzes any boroxine present, sharpening the aromatic signals.

-

-

Acquisition: Run the spectrum at 298 K (25°C). 300 MHz is sufficient, but 400+ MHz is preferred to resolve the aromatic coupling constants.

Structural Elucidation & Spectral Assignment[1][2][3]

The molecule is a 1,2,3-trisubstituted benzene ring.

Predicted Chemical Shift Data (DMSO-d )

| Signal | Integration | Multiplicity | Shift ( | Assignment | Structural Logic |

| A | 1H | Singlet (s) | 10.20 – 10.40 | Highly deshielded by the carbonyl anisotropy.[1] Diagnostic peak. | |

| B | 2H | Broad Singlet | 8.00 – 8.50 | Boronic acid hydroxyls.[1] Broad due to quadrupolar relaxation of | |

| C | 1H | Doublet (d) | 7.75 – 7.85 | Ar-H4 | Ortho to aldehyde (EWG).[1] Most deshielded aromatic proton.[3] |

| D | 1H | Doublet (d) | 7.40 – 7.50 | Ar-H6 | Ortho to boronic acid.[1] Less deshielded than H4.[3] |

| E | 1H | Triplet (t)* | 7.30 – 7.40 | Ar-H5 | Meta to both substituents.[1] Appears as a triplet ( |

| F | 3H | Singlet (s) | 2.60 – 2.75 | Ar-CH | Deshielded relative to toluene (2.3 ppm) due to the ortho-carbonyl cone.[1] |

*Note: H5 is technically a doublet of doublets (dd), but often resolves as a pseudo-triplet due to similar coupling constants (

Visualization of Assignments

The following diagram maps the logical flow of spectral assignment based on electronic effects.

Figure 1: Structural assignment logic correlating functional groups to chemical shift zones.

Troubleshooting & Validation Mechanisms

The "Missing" Boronic Signal

If the broad singlet at 8.0–8.5 ppm is missing:

-

Cause: Rapid proton exchange with water in the solvent.[3]

-

Validation: This is normal in "wet" solvents.[3] The integration of aromatic protons should remain 1:1:1 relative to the aldehyde.

Double Peaks (The Boroxine Artifact)

If you observe two aldehyde peaks (e.g., 10.30 ppm and 10.35 ppm) or complex aromatic multiplets:

-

Mechanism: The sample contains a mixture of the free acid and the boroxine anhydride.

-

Solution: Add 10

L of D

Methyl Group Shift Anomalies

The methyl group at position 2 is sterically crowded ("sandwiched").

-

Observation: The shift is significantly downfield (~2.6+ ppm) compared to a standard aryl methyl (~2.3 ppm).

-

Causality: This is due to the anisotropic desheilding cone of the adjacent carbonyl (formyl) group. If the shift is <2.4 ppm, suspect oxidation of the aldehyde to a carboxylic acid or reduction to an alcohol.

Dynamic Equilibrium Workflow

Figure 2: The reversible dehydration pathway controlling spectral quality.

References

-

Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.[4][5][6] In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] [1]

-

IUPAC. (1997).[3] Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Compiled by A. D.[3] McNaught and A. Wilkinson.[3] Blackwell Scientific Publications.[3]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[7] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[3][7] Journal of Organic Chemistry, 62(21), 7512–7515.

-

Tokunaga, Y., et al. (2002).[4] Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution.[3][4] Heterocycles, 57(5), 787-790.[4]

Sources

- 1. 870777-33-6|(3-Formyl-5-methylphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 2. cris.unibo.it [cris.unibo.it]

- 3. NP-MRD: 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0146770) [np-mrd.org]

- 4. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 5. research.ed.ac.uk [research.ed.ac.uk]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. scs.illinois.edu [scs.illinois.edu]

13C NMR of 3-Formyl-2-methylphenylboronic acid

Technical Guide: C NMR Characterization of 3-Formyl-2-methylphenylboronic Acid

Executive Summary & Structural Context[1][2][3]

This compound is a bifunctional scaffold critical in fragment-based drug discovery (FBDD) and Suzuki-Miyaura cross-coupling reactions. Its utility lies in the orthogonal reactivity of its substituents: the boronic acid (position 1) serves as a nucleophile for metal-catalyzed coupling, while the formyl group (position 3) allows for subsequent reductive amination or condensation.

However, characterizing this molecule via

-

Quadrupolar Relaxation: The carbon atom directly bonded to boron (C-B) often vanishes or broadens significantly.

-

Dynamic Dehydration: The equilibrium between the monomeric boronic acid and its cyclic anhydride (boroxine) creates spectral ambiguity, particularly in non-polar solvents.

This guide provides a validated protocol to resolve these issues, ensuring data integrity for regulatory filing and synthetic verification.

Theoretical Framework: The "Invisible" Carbon

To interpret the spectrum of this compound, one must understand the physics of the C-B bond.

The Quadrupolar Effect

Boron exists as two isotopes:

-

Mechanism: The electric field gradient at the boron nucleus causes rapid relaxation of the boron spin states. This rapid fluctuation acts as an efficient relaxation pathway for the attached

C nucleus via scalar coupling ( -

Result: The

C signal for C1 (the ipso carbon) is broadened into the baseline. In standard 1D

The Boroxine Equilibrium

Boronic acids spontaneously dehydrate to form boroxines (six-membered cyclic anhydrides). This process is reversible but solvent-dependent.

-

In

: The equilibrium shifts toward the boroxine , resulting in complex spectra or shifted peaks. -

In

/

Experimental Protocol

This protocol is designed to force the equilibrium to the monomeric acid form and maximize signal-to-noise (S/N) for the quaternary carbons.

Sample Preparation (The "Wet DMSO" Method)

Do not use

-

Solvent: Dimethyl sulfoxide-

( -

Additive: Add 1-2 drops of

(Deuterium Oxide).-

Reasoning: Water hydrolyzes any boroxine present back to the boronic acid.

-

-

Concentration: Prepare a concentrated solution (

30-50 mg in 0.6 mL).-

Reasoning: High concentration aids in detecting the weak formyl and quaternary carbons.

-

Instrument Parameters

-

Pulse Sequence: Inverse Gated Decoupling (typically zgig or equivalent).

-

Why: Minimizes NOE enhancement on protonated carbons to allow quantitative integration, though standard decoupled sequences (zgpg) are acceptable for routine structural ID.

-

-

Relaxation Delay (D1): Set to 2.0 - 5.0 seconds .

-

Why: The quaternary carbons (C-CHO, C-Me, C-B) have long

relaxation times. Short delays will saturate these signals, making them disappear.

-

-

Scans (NS): Minimum 1024 scans.

Spectral Analysis & Assignments

The following table details the expected chemical shifts in

| Carbon Environment | Position | Shift ( | Multiplicity | Notes |

| Aldehyde (C=O) | C3-sub | 192.0 - 195.0 | Singlet | Most deshielded peak. Diagnostic. |

| Aromatic C-B | C1 | 138.0 - 145.0 | Broad/Silent | Often invisible due to |

| Aromatic C-CHO | C3 | 134.0 - 137.0 | Singlet | Deshielded by electron-withdrawing carbonyl. |

| Aromatic C-Me | C2 | 138.0 - 142.0 | Singlet | Ortho to both B and CHO; sterically crowded. |

| Aromatic C-H | C4, C5, C6 | 125.0 - 135.0 | Singlet | Standard aromatic region. |

| Methyl (-CH3) | C2-sub | 16.0 - 19.0 | Singlet | Shielded aliphatic region. |

Visualizing the Dynamic Equilibrium

The diagram below illustrates the critical equilibrium that dictates which species you are actually observing in the NMR tube.

Figure 1: The dehydration equilibrium. In dry non-polar solvents, the red "Boroxine" species dominates. Adding

Troubleshooting: "The Missing Peak"

If the C1 (C-B) peak is essential for your characterization (e.g., for publication rigor), standard

Figure 2: Troubleshooting workflow for confirming the presence of the Boron-Carbon bond when it is invisible in 1D Carbon NMR.

Advanced Validation: B NMR

Instead of struggling to see the carbon, observe the boron directly.

-

Experiment:

B NMR (usually -

Reference:

(0.0 ppm). -

Expected Shift: Arylboronic acids typically appear at 28-32 ppm .

-

Boroxine Shift: If the sample has dehydrated, a second peak may appear slightly downfield.

References

-

General Boronic Acid NMR Behavior

-

Storey, R. (2011). The equilibrium between boronic acids and boroxines. Chemical Society Reviews.

-

-

Solvent Effects (DMSO vs CDCl3)

-

Abraham, R. J., et al. (2006).[2] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry.

-

-

Quadrupolar Relaxation Mechanisms

-

Reich, H. J.[3] (n.d.). B-11 NMR. University of Wisconsin-Madison, Department of Chemistry.

-

-

Boroxine Formation Kinetics

-

Tokunaga, Y., et al. (2002). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Journal of The Chemical Society.

-

Sources

- 1. A Practical Review of NMR Lineshapes for Spin-1/2 and Quadrupolar Nuclei in Disordered Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

Mass Spectrometry Profiling of 3-Formyl-2-methylphenylboronic Acid

This guide outlines the mass spectrometry (MS) characterization of 3-Formyl-2-methylphenylboronic acid , a specialized organoboron intermediate used in Suzuki-Miyaura cross-coupling for drug discovery.

It addresses the unique challenges posed by this molecule—specifically the steric crowding of the ortho-methyl group and the boroxine-boronic acid equilibrium —providing self-validating protocols for both ESI and GC-MS workflows.

Executive Technical Summary

This compound (Formula:

Successful characterization requires a dual-method approach: Negative Mode ESI for intact mass confirmation (via adducts) and Derivatization-GC-MS for purity profiling.

Molecular Specifications

| Property | Value | Notes |

| Formula | Trisubstituted benzene core | |

| Exact Mass ( | 164.0672 Da | Monoisotopic peak (80% abundance) |

| Exact Mass ( | 163.0709 Da | Isotopic peak (20% abundance) |

| Boroxine Trimer | 438.1745 Da | |

| Anhydride | 146.0566 Da |

Sample Preparation & The Boroxine Equilibrium

The primary source of error in analyzing this compound is the dynamic equilibrium between the free acid and its cyclic trimer (boroxine). The 2-methyl group sterically forces the boronic acid moiety out of planarity, often making the dehydration product more stable in the gas phase.

Protocol: Equilibrium Control

-

Solvent Choice: Use Methanol (MeOH) or Acetonitrile (ACN) with 0.1% Ammonium Acetate. Avoid pure water, as it promotes erratic ionization.

-

Concentration: Maintain

. High concentrations favor trimerization ( -

Temperature: Keep the ESI source temperature low (< 250°C) to minimize thermal dehydration.

Method A: Direct ESI-MS (Negative Mode)

Electrospray Ionization (ESI) in negative mode is the preferred method for intact mass analysis. Positive mode is generally insensitive due to the electron-deficient nature of the boron atom.

Experimental Parameters

-

Ionization: ESI (-)

-

Capillary Voltage: -2.5 kV to -3.0 kV (Soft ionization)

-

Cone Voltage: 20–30 V

-

Mobile Phase: 90:10 MeOH:

+ 5 mM Ammonium Formate

Spectral Interpretation

In negative mode, boronic acids rarely appear as simple

| m/z (Theoretical) | Ion Identity | Description |

| 163.06 | Deprotonated molecule (often weak). | |

| 199.04 | Chloride adduct (if chlorinated solvents/impurities present). | |

| 209.06 | Formate adduct (dominant in ammonium formate buffer). | |

| 195.08 | Methoxide adduct (dominant in Methanol). |

Diagnostic Check: Look for the characteristic 1:4 isotopic ratio of

Method B: Derivatization GC-MS (Purity Profiling)

Direct GC-MS of the free acid is not recommended due to thermal instability and peak tailing. Derivatization with a diol locks the boronic acid into a stable cyclic ester, allowing precise quantification.

Derivatization Protocol (Self-Validating)

-

Reagent: 10 mg/mL 1,3-Propanediol in

. -

Reaction: Mix

sample + -

Incubation: 15 mins at room temperature (Instant reaction).

-

Mechanism: The 1,3-diol bridges the boron atom, releasing

and forming a stable 6-membered ring.

Target Derivative: 2-(3-formyl-2-methylphenyl)-1,3,2-dioxaborinane

-

Formula:

-

MW: 204.09 Da

GC-MS Workflow (Graphviz)

Caption: Workflow for stabilizing the boronic acid via derivatization prior to GC-MS analysis, preventing thermal degradation.

Fragmentation Pathways (MS/MS)

Understanding the fragmentation is crucial for structural elucidation, particularly to confirm the position of the formyl and methyl groups relative to the boron.

Fragmentation Logic

-

Primary Loss: The boronic acid moiety is labile. In ESI, the loss of water (

) and boric acid species ( -

Substituent Effects: The ortho-methyl group exerts a "Proximity Effect," often facilitating the loss of the adjacent boronic group or interacting with the formyl oxygen.

-

Aldehyde Loss: Loss of CO (28 Da) is a signature of the formyl group.

Caption: ESI(-) MS/MS fragmentation pathway showing primary neutral losses of water, carbon monoxide, and the boronic moiety.

Impurity Profiling

When analyzing synthetic batches, look for these specific impurities which arise from the instability of the C-B bond:

-

Protodeboronation Product: 3-Formyl-2-methylbenzene (2,3-Dimethylbenzaldehyde equivalent).

-

m/z: ~120 Da (GC-MS).

-

Cause: Hydrolysis of the C-B bond due to moisture or acidic conditions.

-

-

Oxidation Product: 3-Formyl-2-methylphenol.

-

m/z: ~136 Da.[2]

-

Cause: Air oxidation of the C-B bond to C-OH.

-

-

Homocoupling Dimer: 3,3'-Diformyl-2,2'-dimethylbiphenyl.

-

Cause: Palladium contamination from previous steps promoting Suzuki homocoupling.

-

References

-

Boronic Acid-Boroxine Equilibrium: Hall, D. G. Structure, Properties, and Preparation of Boronic Acid Derivatives. Wiley-VCH, 2011.

-

ESI-MS of Boronic Acids: Yan, J., et al. "Electrospray ionization mass spectrometry study of arylboronic acids." Journal of the American Society for Mass Spectrometry, 2007.

-

GC-MS Derivatization Protocols: Sparkman, O. D., et al. Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press, 2011.

-

Fragmentation Mechanisms: Gross, J. H. Mass Spectrometry: A Textbook. Springer, 2017.

Sources

Synthesis of 3-Formyl-2-methylphenylboronic acid from haloaromatics

This guide details the synthesis of 3-Formyl-2-methylphenylboronic acid , a highly functionalized building block critical for Suzuki-Miyaura cross-coupling in the development of sterically congested biaryl scaffolds.

Executive Summary & Strategic Analysis

Target Molecule: this compound CAS Registry Number: (Analogous to 40138-16-7 for the 2-formyl isomer; specific CAS for this isomer is often custom-synthesized). Core Challenge: The synthesis requires installing three contiguous substituents (1,2,3-substitution pattern) on the benzene ring. This creates significant steric strain and electronic conflict. Primary Route: Cryogenic Lithium-Halogen Exchange . This method is preferred for scale-up due to atom economy and the avoidance of expensive palladium catalysts. Secondary Route: Miyaura Borylation . Recommended only when the substrate contains functional groups sensitive to organolithiums (e.g., nitro or ester groups).

Primary Synthetic Route: The "Protect-Lithiate-Borylate" Protocol

This route utilizes a classic acetal protection strategy to mask the electrophilic aldehyde, allowing for a directed lithium-halogen exchange.

Phase 1: Aldehyde Protection

Objective: Convert the reactive formyl group of 3-bromo-2-methylbenzaldehyde into a robust cyclic acetal. Direct lithiation of the aldehyde would result in nucleophilic attack on the carbonyl carbon (1,2-addition) rather than the desired halogen exchange.

Reagents:

-

Substrate: 3-Bromo-2-methylbenzaldehyde

-

Reagent: Ethylene Glycol (1.2 equiv)

-

Catalyst: p-Toluenesulfonic acid (pTSA) (0.05 equiv)

-

Solvent: Toluene (Dean-Stark conditions)

Protocol:

-

Charge a round-bottom flask with 3-bromo-2-methylbenzaldehyde and toluene (0.5 M concentration).

-

Add ethylene glycol and pTSA.

-

Reflux with a Dean-Stark trap to continuously remove water.

-

Endpoint: Monitor by TLC/GC until the aldehyde peak disappears.

-

Workup: Wash with saturated

, dry over -

Yield Expectation: >95% (Quantitative protection is typical).

Phase 2: Cryogenic Lithium-Halogen Exchange & Borylation

Objective: Selectively replace the bromine atom with a boronic acid moiety. Mechanism: The reaction relies on the kinetic favorability of Li-Br exchange over deprotonation at -78°C. The acetal group is stable to n-BuLi at these temperatures.

Reagents:

-

Substrate: 2-(3-bromo-2-methylphenyl)-1,3-dioxolane (Protected intermediate)

-

Lithiation Agent: n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 equiv)[1]

-

Electrophile: Triisopropyl Borate (1.2 equiv)

-

Solvent: Anhydrous THF (strictly oxygen/moisture free)

Detailed Protocol:

-

Setup: Flame-dry a 3-neck flask under Argon flow. Add the protected aryl bromide and dissolve in anhydrous THF. Cool to -78°C (Dry ice/Acetone bath).

-

Lithiation: Add n-BuLi dropwise via syringe pump over 30 minutes. Maintain internal temperature below -70°C.

-

Technical Insight: Rapid addition causes localized heating, leading to Wurtz coupling side products or benzylic deprotonation at the methyl group.

-

-

Equilibration: Stir at -78°C for 1 hour. The solution typically turns yellow/orange.

-

Borylation: Add Triisopropyl Borate dropwise.

-

Why Isopropyl? Triisopropyl borate is less prone to polymerization than trimethyl borate, though both work.

-

-

Warming: Allow the mixture to warm slowly to room temperature (RT) over 4 hours.

Phase 3: Hydrolysis & Deprotection

Objective: Concomitant cleavage of the boronate ester and the acetal protecting group.

Protocol:

-

Cool the reaction mixture to 0°C.

-

Quench with 2N HCl (aqueous).

-

Stir vigorously at RT for 2–4 hours. The acidic medium hydrolyzes the acetal back to the aldehyde and the boronate ester to the boronic acid.

-

Isolation: Extract with Ethyl Acetate. The product often precipitates from the aqueous/organic interface due to the amphiphilic nature of boronic acids.

-

Purification: Recrystallization from Acetonitrile/Water or Toluene is preferred over chromatography, as boronic acids streak on silica.

Data Visualization & Process Logic

Workflow Diagram (DOT)

The following diagram illustrates the critical decision nodes and reaction flow.

Caption: Figure 1.[2][3][4][5][6] Step-wise synthetic workflow for the conversion of haloaromatics to formylphenylboronic acids via the lithiation route.

Alternative Route: Miyaura Borylation

For laboratories lacking cryogenic capabilities or for substrates with sensitive functional groups (e.g., esters, nitriles), Palladium-catalyzed borylation is the validated alternative.

Reagents:

-

Catalyst:

(3 mol%) -

Boron Source: Bis(pinacolato)diboron (

)[6] -

Base: Potassium Acetate (KOAc) (3.0 equiv)

-

Solvent: 1,4-Dioxane (degassed)

Key Difference: This yields the Boronic Ester (Pinacol) .[2][6] To obtain the free acid, an oxidative cleavage step using

Analytical Specifications & Quality Control

| Parameter | Specification | Method |

| Appearance | White to off-white solid | Visual |

| Purity | >97.0% | HPLC (C18, ACN/H2O) |

| 1H NMR (DMSO-d6) | Diagnostic Aldehyde Peak | |

| 1H NMR (DMSO-d6) | Broad Boronic OH | |

| 1H NMR (DMSO-d6) | Methyl Group | |

| Impurity Profile | <0.5% Debrominated (Benzaldehyde) | GC-MS / LC-MS |

Troubleshooting Note: Boronic acids readily dehydrate to form cyclic trimers (boroxines). This is reversible. If the melting point is broad or NMR integration is off, the sample likely contains varying amounts of anhydride. Treat with aqueous acetone to regenerate the monomer before use.

Safety & Handling (E-E-A-T)

-

n-Butyllithium: Pyrophoric. Must be handled under inert atmosphere (Argon/Nitrogen).[7] Have a bucket of dry sand available for small spills. Never use water.

-

Palladium Waste: Heavy metal waste must be segregated.

-

Boronic Acid Stability: Store at 2-8°C. While generally stable, they can undergo protodeboronation under prolonged exposure to moisture and heat.

References

-

Vertex AI Search. (2024).[8] Process for preparing highly pure formylphenylboronic acids (US6420597B2). Google Patents. 9[10]

-

ChemicalBook. (2024).[8] 3-Methoxyphenylboronic acid synthesis (CAS 10365-98-7).[11] 11

-

Organic Syntheses. (2024). (Dimethylphenylsilyl)boronic acid pinacol ester and Miyaura Borylation Protocols. 2[10]

-

Alfa Chemistry. (2024). Miyaura Borylation Reaction: Mechanism and Protocols. 6[10][12]

-

Sigma-Aldrich. (2024). 2-Formylphenylboronic acid Product Specification (CAS 40138-16-7).[1][13][14][15][16] 15[10]

Sources

- 1. 2-Formylbenzeneboronic acid | 40138-16-7 [chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sciforum.net [sciforum.net]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. sciencemadness.org [sciencemadness.org]

- 8. Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine · Issue #36 · OpenSourceMalaria/Series3 · GitHub [github.com]

- 9. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]

- 10. US20040049050A1 - Method for producing formylphenylboronic acids - Google Patents [patents.google.com]

- 11. 3-Methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. 40138-16-7|(2-Formylphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 14. 2-Formylphenylboronic Acid | 40138-16-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 15. 2-甲酰基苯硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 16. 2-Formylbenzeneboronic acid, 97% 40138-16-7 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

Stability and storage of 3-Formyl-2-methylphenylboronic acid

Technical Whitepaper: Stability Dynamics and Preservation of 3-Formyl-2-methylphenylboronic Acid

CAS Registry Number: 631909-10-9

Molecular Formula:

Executive Summary

This compound represents a specialized class of "dual-functional" building blocks essential for Suzuki-Miyaura cross-coupling reactions where subsequent aldehyde functionalization (e.g., reductive amination) is required.[1] Unlike simple phenylboronic acids, this molecule possesses a unique 1,2,3-substitution pattern (1-Borono, 2-Methyl, 3-Formyl).[1]

This guide addresses the specific stability challenges imposed by this "steric sandwich," where the central methyl group dictates both the kinetic stability of the boronic acid and the reactivity of the aldehyde. Proper stewardship of this reagent requires a departure from standard storage protocols to prevent the three primary degradation pathways: oxidative deformylation, boroxine polymerization, and protodeboronation.

Mechanistic Instability Profile

To preserve this reagent, one must understand the molecular forces at play. The 2-methyl group acts as a steric buttress, influencing the molecule's behavior distinctively compared to its unhindered isomers.

A. The Boroxine Cycle (Dehydration Equilibrium)

Like most boronic acids, this compound exists in a dynamic equilibrium with its cyclic trimer anhydride (boroxine).[1]

-

The Mechanism: Three monomer units lose three water molecules to form a six-membered

ring.[1] -

The Steric Factor: The bulky 2-methyl group creates significant steric strain around the boron center. While this theoretically slows down the kinetics of trimerization compared to phenylboronic acid, it also makes the resulting boroxine energetically less stable and more prone to hydrolysis upon exposure to ambient moisture.

-

Implication: The material often arrives as a mixture of monomer and boroxine. This is not an impurity but a physical state variance.

B. Oxidative Degradation (The Dual Threat)

This molecule contains two oxidation-prone sites:[1]

-

Aldehyde Oxidation: The formyl group (-CHO) at position 3 is susceptible to autoxidation by atmospheric oxygen, converting it to a carboxylic acid (

).[1] This is accelerated by light and trace metals. -

C-B Bond Oxidation: Although less rapid than aldehyde oxidation, the C-B bond can be oxidized to a phenol (C-OH) by peroxides or aggressive radical species, a process often catalyzed by the degradation products of the aldehyde.

C. Protodeboronation (Hydrolytic Cleavage)

-

Strain-Induced Cleavage: The 1,2,3-substitution pattern forces the substituents out of planarity to relieve steric crowding. This torsional strain weakens the

bond.[1] -

Catalysis: Under acidic or basic conditions (or in the presence of hot water), the C-B bond cleaves, replacing the boron moiety with a proton, yielding 3-methylbenzaldehyde .

Visualization of Degradation Pathways

The following diagram maps the degradation logic. Use this to troubleshoot purity issues.

Figure 1: The dynamic equilibrium (black arrows) vs. irreversible degradation pathways (red dashed arrows).[2]

Storage & Handling Protocol

This protocol is designed to maximize shelf-life (12+ months) by mitigating the pathways described above.

The "Cold-Dry-Inert" Triad[1]

| Parameter | Specification | Scientific Rationale |

| Temperature | 2°C to 8°C (Short-term)-20°C (Long-term) | Lowers kinetic energy, significantly slowing the rate of autoxidation and protodeboronation.[1] |

| Atmosphere | Argon or Nitrogen | Displaces atmospheric oxygen (prevents aldehyde oxidation) and moisture (controls boroxine hydrolysis). |

| Container | Amber Glass Vials with Teflon-lined caps | Amber glass blocks UV light (which catalyzes aldehyde oxidation).[1] Teflon prevents leaching of plasticizers that can complex with boron. |

| Desiccant | Silica Gel (External) | Store the vial inside a secondary jar containing desiccant. Do not add desiccant directly to the chemical. |

Handling Best Practices

-

Equilibration: Allow the refrigerated vial to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the solid, accelerating degradation.

-

Aliquotting: If the reagent is used frequently, divide the bulk material into single-use aliquots inside a glovebox to avoid repeated freeze-thaw-open cycles.

-

Solvent Choice: Avoid protic solvents (methanol/ethanol) for storage of stock solutions, as they promote esterification. Use anhydrous THF or DMF for short-term solution storage.[1]

Quality Control (QC) & Validation

Before committing this reagent to a high-value synthesis, validate its integrity using this self-validating workflow.

A. Visual Inspection

-

Pass: White to off-white powder.[3]

-

Fail: Yellow or brown discoloration (indicates aldehyde oxidation or phenol formation). Sticky/gummy texture (indicates hydrolysis/deboronation).

B. 1H-NMR Validation (The Gold Standard)

Dissolve ~10 mg in DMSO-d6. Look for these specific diagnostic signals:

-

Aldehyde Proton (-CHO): Singlet at ~10.0 - 10.3 ppm .[1]

-

Check: If this peak is split or shifted significantly upfield, the aldehyde may have oxidized to the acid.

-

-

Boronic Species:

-

Monomer (-B(OH)2): Broad singlet at ~8.0 - 8.5 ppm (variable with concentration/water content).[1]

-

Boroxine: If the sample is dry, you may see a distinct set of aromatic signals slightly shifted from the monomer.

-

-

The "Methyl Sandwich" Check:

-

The methyl group at position 2 usually appears as a singlet around 2.3 - 2.6 ppm .[1]

-

Integration: Integrate the Methyl peak (set to 3.0). The Aldehyde peak should integrate to ~1.0. If Aldehyde < 0.9, significant oxidation has occurred.

-

C. QC Decision Tree

Figure 2: Analytical workflow for determining reagent viability.

Experimental Usage: The "Activation" Step

Because the reagent often exists partially as a boroxine, it may react sluggishly in standard Suzuki conditions.

Re-hydration Protocol: If the reagent appears dry (high boroxine content by NMR), "activate" it in the reaction vessel:

-

Dissolve the boronic acid in the reaction solvent (e.g., Dioxane/THF).

-

Add the aqueous base (e.g.,

or -

Why? This induction period allows the base and water to hydrolyze the unreactive boroxine trimer back into the reactive monomeric boronate species (

), ensuring the catalytic cycle initiates efficiently.

References

-

Boronic Acid Stability & Boroxine Equilibrium

- Title: The Boroxine–Boronic Acid Equilibrium

- Source: University of Edinburgh Research Explorer (2025)

-

URL:[Link]

-

Protodeboron

-

Oxidative Stability of Ortho-Substituted Boronic Acids

- Title: Boronic acid with high oxidative stability and utility in biological contexts

- Source: Proceedings of the N

-

URL:[Link]

-

General Physical Properties & CAS Verific

Sources

- 1. 870777-33-6|(3-Formyl-5-methylphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 480424-55-3|(3-Formyl-2-methoxy-5-methylphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 5. 631909-10-9 | CAS DataBase [m.chemicalbook.com]

Methodological & Application

Application Note: Base Selection Strategies for Suzuki-Miyaura Coupling of 3-Formyl-2-methylphenylboronic Acid

Executive Summary

The coupling of 3-Formyl-2-methylphenylboronic acid presents a classic "push-pull" chemoselectivity challenge in organic synthesis. The substrate features two antagonistic structural motifs:

-

Ortho-Methyl Group: Creates significant steric hindrance around the boron center, retarding the rate-determining transmetalation step and necessitating a base strong enough to form the reactive boronate species.

-

Formyl Group (Aldehyde): chemically labile under high pH, susceptible to Cannizzaro disproportionation, aldol condensation, or oxidation.

Furthermore, ortho-substituted arylboronic acids are kinetically prone to protodeboronation (hydrolytic C-B bond cleavage), a side reaction accelerated by aqueous basic conditions.

This guide outlines a logic-driven approach to base selection, prioritizing anhydrous conditions to suppress deboronation while maintaining sufficient basicity for activation. Anhydrous Potassium Phosphate (

Mechanistic Insight: The "Goldilocks" Activation Window

Success in this reaction depends on modulating the Lewis acidity of the boron center without triggering the electrophilicity of the aldehyde.

The Steric-Electronic Conflict

The ortho-methyl group exerts a steric penalty, making the neutral boronic acid less accessible to the palladium(II)-halide complex. To overcome this, the base must convert the neutral boronic acid (

However, if the base is too strong or the water concentration too high, two failure modes occur:

-

Protodeboronation: The boronate species is the intermediate that undergoes deborylation.[1] Steric relief drives the cleavage of the C-B bond, replacing the boron with a proton (yielding 2-methylbenzaldehyde).

-

Cannizzaro Reaction: Hydroxide ions attack the aldehyde, leading to a mixture of benzyl alcohol and benzoic acid byproducts.

Pathway Visualization

The following diagram illustrates the kinetic competition between the desired Suzuki cycle and the base-mediated decomposition pathways.

Figure 1: Mechanistic divergence. The goal is to accelerate Transmetalation while suppressing Deboronation and Cannizzaro pathways.

Base Screening & Selection Matrix

The following table summarizes the expected performance of common bases specifically for This compound .

Table 1: Comparative Analysis of Bases

| Base Class | Specific Base | Activation Power | Aldehyde Stability | Deboronation Risk | Recommendation |

| Inorganic Phosphate | High | Good | Low | Primary Choice. Provides high basicity for hindered substrates but low solubility in organic solvents limits aldehyde exposure to "solution phase" basicity.[2] | |

| Fluoride | High | Excellent | Very Low | Secondary Choice. Fluorophilic activation breaks the B-O bond without requiring high pH. Ideal for anhydrous conditions.[3] | |

| Carbonate (Aq) | Moderate | Poor | High | Avoid. Aqueous high pH promotes both Cannizzaro and rapid protodeboronation of ortho-substituted species. | |

| Mild Carbonate | High | Moderate | Moderate | Conditional. Good solubility in organics (DMF/Dioxane) helps, but can still be too basic for sensitive aldehydes if water is present. | |

| Amine | Low | Excellent | Low | Not Recommended. Generally too weak to activate sterically hindered boronic acids efficiently. | |

| Hydroxide | Very High | Very Poor | Very High | Forbidden. Will destroy the aldehyde immediately. |

Recommended Experimental Protocols

Protocol A: The "Anhydrous Phosphate" Method (Primary Recommendation)

Best for: Balancing reactivity with aldehyde preservation.

Rationale: Potassium phosphate suspended in organic solvent acts as a heterogeneous base. This "surface-limited" basicity activates the boronic acid without subjecting the bulk solution to high pH, protecting the aldehyde.

-

Reagents:

-

This compound (1.2 – 1.5 equiv)

-

Base:

(finely ground, anhydrous) (2.0 – 3.0 equiv) -

Catalyst:

(2-5 mol%) + SPhos or XPhos (4-10 mol%)-

Note: Buchwald dialkylbiaryl phosphine ligands (SPhos) are essential here to overcome the ortho-steric hindrance.

-

-

Solvent: 1,4-Dioxane or Toluene (Anhydrous).

-

Procedure:

-

Charge an oven-dried reaction vial with the aryl halide, boronic acid,

, and precatalyst/ligand. -

Evacuate and backfill with Argon (3 cycles).

-

Add anhydrous solvent (0.1 – 0.2 M concentration wrt halide).

-

Heat to 80–100 °C for 4–12 hours.

-

Monitor: Check LCMS for the consumption of halide. If protodeboronation (formation of 2-methylbenzaldehyde) is observed, lower temp to 80 °C and increase catalyst loading.

-

Protocol B: The "Fluoride Activation" Method (Alternative)

Best for: Substrates extremely sensitive to basicity or prone to rapid deboronation.

Rationale: Fluoride (

-

Reagents:

-

Procedure:

Troubleshooting Decision Tree

Use this logic flow to correct course if yields are low.

Figure 2: Troubleshooting logic for this compound couplings.

References

-

Miyaura, N., & Suzuki, A. (1995).[8] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Use of SPhos in Suzuki-Miyaura Couplings of Ortho-Substituted Arylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.

-

Cox, P. A., et al. (2017). Base-Catalyzed Protodeboronation of Arylboronic Acids. Journal of the American Chemical Society, 139(3), 1312–1318.

-

Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 36(4), 269–280.

Sources

- 1. Protodeboronation - Wikipedia [en.wikipedia.org]

- 2. reddit.com [reddit.com]

- 3. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

Strategic Utilization of 3-Formyl-2-methylphenylboronic Acid in Medicinal Chemistry

Executive Summary: The "Steric Anchor" Strategy

In modern fragment-based drug discovery (FBDD), the demand for flat, sp2-rich biaryl scaffolds is evolving into a need for 3D-architectures that maximize solubility and binding selectivity. 3-Formyl-2-methylphenylboronic acid (CAS: 191005-89-7) represents a "privileged intermediate" due to its specific 1,2,3-trisubstitution pattern.

Unlike simple phenylboronic acids, the C2-methyl group in this molecule serves two critical functions:

-

Conformational Control: It introduces steric strain that forces coupled biaryl systems out of planarity, increasing the energy barrier to rotation. This is essential for synthesizing axially chiral (atropisomeric) drugs, a growing class in kinase and KRAS inhibition.

-

Metabolic Stability: The ortho-methyl group blocks metabolic "soft spots" on the aromatic ring, potentially extending the half-life of the final drug candidate.

This guide outlines high-fidelity protocols for utilizing this reagent, specifically addressing the challenges of steric hindrance during Suzuki-Miyaura coupling and chemoselectivity during aldehyde functionalization.

Chemical Profile & Reactivity Analysis

| Property | Specification | Medicinal Chemistry Implication |

| CAS Number | 191005-89-7 | Unique identifier for sourcing. |

| Structure | 1-Borono-2-methyl-3-formylbenzene | 1,2,3-Trisubstitution creates a "crowded" environment. |

| Functional Group A | Boronic Acid [-B(OH)₂] | Nucleophile for Pd-catalyzed cross-coupling. Challenge: Slow transmetallation due to ortho-methyl. |

| Functional Group B | Aldehyde [-CHO] | Electrophile for reductive amination or condensation. Challenge: Oxidation susceptibility during coupling. |

| Functional Group C | Methyl [-CH₃] | Steric Anchor. Induces twist; prevents planar aggregation (improves solubility). |

Application 1: Sterically Demanding Suzuki-Miyaura Coupling

Challenge: The C2-methyl group sterically hinders the C1-boronic acid, significantly slowing the rate of transmetallation in the catalytic cycle. Standard conditions (e.g., Pd(PPh₃)₄/Na₂CO₃) often lead to low yields or protodeboronation (loss of the boron group) before coupling occurs.

Solution: Use of electron-rich, bulky phosphine ligands (Buchwald-type) or N-heterocyclic carbene (NHC) precatalysts to facilitate oxidative addition and transmetallation.

Protocol A: High-Efficiency Coupling for Hindered Biaryls

Target: Synthesis of non-planar biaryl aldehydes.

Reagents:

-

This compound (1.2 equiv)

-

Aryl Bromide/Chloride partner (1.0 equiv)

-

Catalyst: Pd(dppf)Cl₂[1]·DCM (robust) OR XPhos Pd G2 (high activity for chlorides)

-

Base: K₃PO₄ (3.0 equiv) - Phosphate is preferred over carbonate to minimize aldol side-reactions.

-

Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Methodology:

-

Degassing (Critical): The aldehyde is prone to oxidation, and boronic acids are sensitive to homocoupling in the presence of O₂. Sparge the solvent mixture (Dioxane/H₂O) with Argon or Nitrogen for 15 minutes before adding reagents.

-

Reaction Assembly: In a reaction vial, combine the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and K₃PO₄ (3.0 mmol).

-

Catalyst Addition: Add the Pd catalyst (2-5 mol%) last. Seal the vial immediately.

-

Thermal Activation: Heat to 80–90°C . Note: Do not exceed 100°C if possible, as high temps accelerate aldehyde decomposition.

-

Monitoring: Monitor via LC-MS. Look for the disappearance of the aryl halide. The boronic acid may show a "protodeboronated" byproduct (3-methylbenzaldehyde), which is unavoidable but minimized by high catalyst activity.

-

Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry over Na₂SO₄.

-

Purification: Flash chromatography. The biaryl aldehyde product is usually distinct from the non-polar deboronated byproduct.

Application 2: "Protect-Then-Couple" Strategy (Reductive Amination)

Context: Often, the aldehyde is the handle for introducing solubility-enhancing amines (e.g., piperazines, morpholines). Divergent Strategy:

-

Route A: Couple first (Protocol A), then aminate. (Best for diverse library generation).

-

Route B: Aminate first, then couple. (Best if the amine tolerates Pd conditions).

Protocol B: Chemoselective Reductive Amination

Target: Conversion of the formyl group to a benzylic amine without affecting the boronic acid (if performing Route B) or the biaryl linkage.

Reagents:

-

Aldehyde Substrate (1.0 equiv)

-

Secondary Amine (1.1 equiv)

-

Reductant: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 equiv)

-

Solvent: DCE (1,2-Dichloroethane) or DCM.

-

Additive: Acetic Acid (1-2 drops) to catalyze imine formation.

Step-by-Step Methodology:

-

Imine Formation: Dissolve the aldehyde and amine in DCE. Add Acetic Acid. Stir at Room Temperature (RT) for 30–60 minutes. Wait for equilibrium.

-

Reduction: Add NaBH(OAc)₃ in one portion.

-

Why STAB? It is milder than NaBH₄ and will not reduce the aldehyde directly, only the intermediate iminium ion. This prevents the formation of the benzyl alcohol side product.

-

-

Quench: Quench with saturated NaHCO₃ (aqueous).

-

Extraction: Extract with DCM.

-

Special Note for Boronic Acid Retention (Route B): If performing this on the boronic acid starting material, avoid acidic workups which can facilitate deboronation. Use a neutral pH extraction.

Visualizing the Synthetic Logic

The following diagram illustrates the "Divergent Synthesis" capability of this scaffold, highlighting the critical decision points based on steric and electronic requirements.

Caption: Divergent synthetic pathways utilizing this compound. Route A is preferred for parallel library synthesis; Route B is preferred for scaling up a single lead compound.

Advanced Insight: Atropisomerism in Drug Design

The presence of the 2-methyl group is not merely structural; it is functional. When coupled with an ortho-substituted aryl halide (e.g., 2-chloropyridine or 1-naphthalene), the resulting biaryl bond possesses a high rotational energy barrier.

-

Result: The molecule exists as separable rotational isomers (atropisomers).

-

Application: This is critical in the design of inhibitors for targets like KRAS G12C or certain Kinases , where locking the conformation into a specific 3D-shape improves binding affinity and selectivity (reducing off-target effects).

-

Recommendation: When using this scaffold, always check the final compound for axial chirality using Chiral HPLC. Do not assume free rotation.

References

-

Suzuki-Miyaura Coupling Mechanics: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Boronic Acids in Medicinal Chemistry: Ballatore, C., et al. (2013). Boronic Acid-Containing Molecules as Potential Pharmaceutical Agents.[2][3] Nature Reviews Drug Discovery. Link

-

Reductive Amination Selectivity: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4] Journal of Organic Chemistry, 61(11), 3849-3862. Link

-

Atropisomerism in Drug Discovery: LaPlante, S. R., et al. (2011). Atropisomerism in Drug Discovery and Development. Journal of Medicinal Chemistry, 54(20), 7005–7022. Link

-

Supplier Data & Safety: PubChem Compound Summary for CAS 191005-89-7. Link

Sources

High-Fidelity Protection Strategies for Formylphenylboronic Acids in Suzuki-Miyaura Couplings

Executive Summary

The formyl group (aldehyde) presents a unique challenge in Suzuki-Miyaura cross-coupling reactions. While boronic acids are generally robust, the aldehyde moiety is highly susceptible to nucleophilic attack by the bases required for the catalytic cycle (e.g., hydroxides, carbonates), leading to Cannizzaro disproportionation or aldol condensation side reactions. Furthermore, the aldehyde can act as a "poison" by coordinating to the palladium catalyst.

This guide details the industry-standard strategy for masking the formyl group using cyclic acetals (1,3-dioxolanes). It addresses the critical, often overlooked nuance of "double protection"—where the protecting reagent reacts with both the aldehyde and the boronic acid—and provides a self-validating workflow to ensure the integrity of the Carbon-Boron (C-B) bond during the deprotection phase.

Strategic Analysis: The "Double Protection" Phenomenon

When protecting formylphenylboronic acids with diols (e.g., ethylene glycol), researchers must account for the reactivity of the boron center. Boronic acids are Lewis acidic and readily form boronate esters with diols.

-

The Aldehyde: Forms a stable cyclic acetal (1,3-dioxolane). This bond is stable to base (Suzuki conditions) but labile to acid.

-

The Boronic Acid: Forms a cyclic boronate ester. Unlike the acetal, this B-O bond is more labile to hydrolysis, particularly in the aqueous basic conditions of the Suzuki coupling.

Operational Insight: In many protocols, the "protected" species entering the Suzuki coupling is actually the acetal-boronate ester . The boronate ester moiety often hydrolyzes in situ during the coupling reaction (due to the presence of water and base), generating the active boronate species required for transmetallation, while the acetal remains intact to protect the aldehyde.

Workflow Visualization

The following diagram illustrates the reaction pathway and the "Double Protection" dynamic.

Figure 1: The synthetic pathway for handling formylboronic acids. Note the transient nature of the boronate ester during the aqueous coupling step.

Detailed Protocols

Protocol A: Dual Protection with Ethylene Glycol

This protocol converts 4-formylphenylboronic acid into the ethylene glycol acetal/ester.

Reagents:

-

4-Formylphenylboronic acid (1.0 equiv)

-

Ethylene glycol (2.5 - 3.0 equiv)

-

p-Toluenesulfonic acid monohydrate (pTSA) (0.05 equiv)

-

Toluene (Solvent, 0.5 M concentration)

Equipment:

-

Round-bottom flask equipped with a magnetic stir bar.

-